Methyl 2-(3-chlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
Description
Methyl 2-(3-chlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate (CAS: 505095-53-4) is a thiophene-based derivative featuring a 3-chlorobenzamido group at position 2, a 2-ethoxyphenyl carbamoyl moiety at position 5, and a methyl ester at position 3 of the thiophene core. Its structural complexity arises from the integration of multiple functional groups, including carbamoyl, benzamido, and ester substituents, which influence its physicochemical properties and reactivity.
Its synthesis likely follows established protocols for Gewald-type thiophene preparations, involving multi-step reactions with reagents like LiHMDS or coupling agents in tetrahydrofuran (THF) .
Properties
Molecular Formula |
C23H21ClN2O5S |
|---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
methyl 2-[(3-chlorobenzoyl)amino]-5-[(2-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H21ClN2O5S/c1-4-31-17-11-6-5-10-16(17)25-21(28)19-13(2)18(23(29)30-3)22(32-19)26-20(27)14-8-7-9-15(24)12-14/h5-12H,4H2,1-3H3,(H,25,28)(H,26,27) |
InChI Key |
RGKZCFGEMQMQPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)OC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a family of thiophene-3-carboxylates with varying substituents. Below is a comparative analysis of its structural analogs, focusing on substituent effects, molecular properties, and inferred applications.
Table 1: Structural and Functional Comparison of Thiophene Derivatives
Key Observations:
Substituent Effects on Lipophilicity: The dichlorobenzamido analog (CAS 505095-81-8) introduces a second chlorine atom, likely increasing lipophilicity compared to the mono-chloro target compound. This modification could enhance membrane permeability or alter metabolic stability .
Stereoelectronic Modifications :
- The shift from 2-ethoxyphenyl to 4-ethoxyphenyl in the cyclohexane derivative alters the carbamoyl group’s electronic environment, which may impact hydrogen-bonding or receptor-binding profiles .
Biological Relevance: Thiophene derivatives with carboxamido and ester groups, such as those in , are noted for their biological importance, though direct data for the target compound are lacking. The discontinued status of the target suggests it may have been superseded by more efficacious analogs .
Synthetic Considerations :
- Analog synthesis often employs LiHMDS-mediated coupling (e.g., ), suggesting that the target compound’s preparation follows similar pathways. The use of THF and carbonate bases (e.g., K₂CO₃) is common for carbamate and ester formations .
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